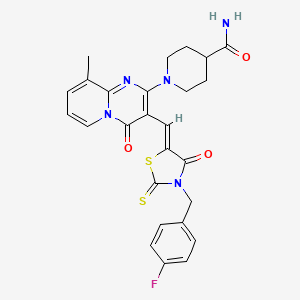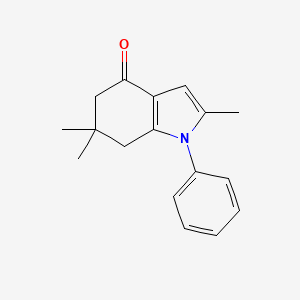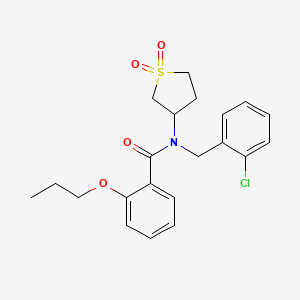![molecular formula C16H22N4S B12137000 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the methylprop-2-enylthio group: This can be done through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles and phenyl derivatives.
Scientific Research Applications
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Disruption of cell membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Modulation of signaling pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the tert-butyl and methylprop-2-enylthio groups.
4-(Tert-butyl)phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the methylprop-2-enylthio group.
3-(2-Methylprop-2-enylthio)-1,2,4-triazole-4-ylamine: Similar structure but lacks the tert-butylphenyl group.
Uniqueness
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the tert-butylphenyl and methylprop-2-enylthio groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s stability, solubility, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H22N4S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H22N4S/c1-11(2)10-21-15-19-18-14(20(15)17)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1,10,17H2,2-5H3 |
InChI Key |
UIQYPFOJRWAXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)

![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12136957.png)
![4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide](/img/structure/B12136964.png)
![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)

